molecular formula C8H9Cl2NO2S2 B7481456 1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine

1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine

Cat. No.: B7481456
M. Wt: 286.2 g/mol
InChI Key: FQOJEUWENVVEFX-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichloro-3-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorothienyl moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)sulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S2/c9-7-5-6(8(10)14-7)15(12,13)11-3-1-2-4-11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOJEUWENVVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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